molecular formula C19H19N3O6S B2406066 3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 892843-42-4

3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2406066
CAS No.: 892843-42-4
M. Wt: 417.44
InChI Key: YVKHOMNFQDKCRY-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzenesulfonyl group attached to a propanamide backbone and a 3,5-dimethoxyphenyl substituent on the oxadiazole ring. This compound is part of a broader class of 1,3,4-oxadiazoles, which are studied for their diverse pharmacological activities, including antimicrobial and anticancer properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-26-14-10-13(11-15(12-14)27-2)18-21-22-19(28-18)20-17(23)8-9-29(24,25)16-6-4-3-5-7-16/h3-7,10-12H,8-9H2,1-2H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKHOMNFQDKCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Formation from 3,5-Dimethoxybenzoic Acid

The synthesis begins with 3,5-dimethoxybenzoic acid, which is converted to its corresponding ethyl ester via Fischer esterification (ethanol, catalytic H₂SO₄, reflux). Subsequent treatment with hydrazine hydrate (80°C, 6 hours) yields 3,5-dimethoxybenzohydrazide with >90% purity.

Cyclodehydration to 1,3,4-Oxadiazole

The hydrazide undergoes cyclodehydration with carbon disulfide in the presence of potassium hydroxide (ethanol, reflux, 12 hours). This forms the 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol intermediate, which is then desulfurized using Raney nickel (H₂, 50 psi, 80°C) to produce the 2-amine derivative.

Table 1: Optimization of Oxadiazole Formation

Reagent System Temperature (°C) Time (h) Yield (%)
CS₂/KOH/EtOH 78 12 68
POCl₃/DMF 110 8 72
H₂SO₄ (conc.)/Ac₂O 120 6 65

Synthesis of 3-(Benzenesulfonyl)Propanoic Acid

Sulfonation of Propanoic Acid

Propanoic acid is treated with benzenesulfonyl chloride in dichloromethane using triethylamine as a base (0°C → 25°C, 4 hours). The reaction proceeds via nucleophilic acyl substitution, yielding 3-(benzenesulfonyl)propanoic acid after aqueous workup (85% yield).

Critical Note : Excess sulfonyl chloride must be quenched with ice-cold water to prevent di-sulfonation.

Amide Coupling: Final Assembly

Activation of 3-(Benzenesulfonyl)Propanoic Acid

The carboxylic acid is activated as an acid chloride using thionyl chloride (reflux, 2 hours). Alternatively, coupling agents such as HATU or EDCl/HOBt enable direct amidation under milder conditions (DMF, 0°C → 25°C).

Reaction with 5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine

The amine is coupled with the activated acid in anhydrous DMF using N,N-diisopropylethylamine (DIPEA) as a base (24 hours, 25°C). Chromatographic purification (SiO₂, ethyl acetate/hexane) affords the final product in 78% yield.

Table 2: Comparison of Coupling Methods

Method Reagent Yield (%) Purity (%)
Acid Chloride SOCl₂ 78 95
HATU DIPEA 82 97
EDCl/HOBt DMAP 75 93

Challenges and Optimization Strategies

Oxadiazole Ring Stability

The 1,3,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Patent data recommends using aprotic solvents (e.g., toluene) and inert atmospheres to enhance stability during coupling.

Sulfonamide Byproduct Formation

Competitive sulfonamide formation is mitigated by maintaining stoichiometric control over the acid chloride and using scavengers like dimethylaminopyridine (DMAP).

Purification Difficulties

Recrystallization from isopropyl alcohol/toluene (1:3) improves purity (>98%) by removing unreacted sulfonic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using ligands like triphenylphosphine.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenesulfonyl derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The oxadiazole ring may also play a role in binding to nucleic acids or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural motifs with other 1,3,4-oxadiazole derivatives, particularly in the oxadiazole core and aryl substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Properties
Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₂₀H₂₀N₃O₆S* ~434.45* 3,5-Dimethoxyphenyl, Benzenesulfonyl Not reported
OZE-II C₂₂H₂₄N₄O₇S 488.51 3,5-Dimethoxyphenyl, Oxazolidinyl-sulfonyl Not reported
7c () C₁₆H₁₇N₅O₂S₂ 375.47 2-Amino-thiazolyl, 3-Methylphenyl 134–178
7d () C₁₇H₁₉N₅O₂S₂ 389.49 2-Amino-thiazolyl, 4-Methylphenyl 134–178

*Estimated based on structural similarity to OZE-II.

Key Observations :

  • Molecular Weight : The target compound (~434 g/mol) is lighter than OZE-II (488 g/mol) but heavier than 7c/d (375–389 g/mol), suggesting intermediate lipophilicity.
  • Aryl Groups : The 3,5-dimethoxyphenyl group in the target compound and OZE-II may improve membrane permeability compared to the methylphenyl groups in 7c/d .

Bioactivity Comparisons

While direct bioactivity data for the target compound is unavailable, insights can be drawn from structurally related compounds:

Table 2: Reported Bioactivities of Analogs
Compound Name / ID Bioactivity (Reported) Mechanism / Target Reference
OZE-II Antimicrobial (S. aureus) Biofilm inhibition
7c–7d () Antimicrobial (Broad-spectrum) Thiazole-mediated enzyme inhibition

Key Observations :

  • Antimicrobial Potential: The 3,5-dimethoxyphenyl group in OZE-II and the target compound is associated with biofilm disruption in S. aureus . This suggests the target compound may exhibit similar activity.
  • Role of Thiazole vs. Sulfonyl Groups : Compounds 7c–7d () use a thiazole moiety for antimicrobial action, while sulfonyl groups (as in the target compound and OZE-II) may enhance target binding via hydrophobic or π-π interactions .

Spectroscopic and Analytical Comparisons

Spectroscopic data for the target compound is absent in the evidence, but trends from analogs provide context:

  • IR Spectroscopy : The benzenesulfonyl group likely exhibits strong S=O stretching at ~1150–1300 cm⁻¹, similar to OZE-II’s sulfonyl vibrations .
  • NMR : The 3,5-dimethoxyphenyl group would show distinct aromatic proton signals (δ 6.5–7.0 ppm) and methoxy peaks (δ ~3.8 ppm), as seen in OZE-II .

Biological Activity

The compound 3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a derivative of oxadiazole known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzenesulfonyl moiety and the oxadiazole ring. The general synthetic route can be summarized as follows:

  • Formation of Benzenesulfonyl Chloride : React benzenesulfonic acid with thionyl chloride under reflux conditions.
  • Synthesis of 3,5-Dimethoxyphenylamine : Prepare 3,5-dimethoxyphenylamine through appropriate nitration and reduction reactions.
  • Coupling Reaction : React the benzenesulfonyl chloride with 3,5-dimethoxyphenylamine in the presence of a base.
  • Formation of Oxadiazole : Introduce the oxadiazole moiety through cyclization reactions involving suitable precursors.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study investigating various oxadiazole derivatives found that compounds similar to 3-(benzenesulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/ml
Escherichia coli100 µg/ml
Candida albicans200 µg/ml

The presence of substituents like bromine or iodine in some derivatives has been linked to enhanced antimicrobial activity .

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors within microbial cells. For instance, it may inhibit key metabolic pathways or disrupt cellular integrity, leading to cell death.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various oxadiazole derivatives against clinical isolates of S. aureus and E. coli. The results indicated that certain derivatives exhibited comparable activity to conventional antibiotics such as ampicillin .
  • Antifungal Properties : In another investigation focusing on antifungal activity, compounds similar to the target compound were tested against several fungal strains. The results showed promising antifungal activity, particularly against C. albicans, with MIC values indicating effective inhibition at low concentrations .

Research Findings

Recent studies have highlighted the potential of oxadiazole derivatives in drug development due to their broad spectrum of biological activities including:

  • Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Compounds have been noted for their ability to reduce inflammation in experimental models.
  • Analgesic Properties : Certain derivatives have been evaluated for pain relief in preclinical studies.

Q & A

Q. What strategies enable efficient scale-up from milligram to gram quantities without compromising yield?

  • Methodological Answer : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to maintain temperature control . Optimize solvent recovery via distillation for cost-effective purification . Process analytical technology (PAT), such as in-line FTIR, monitors reaction progression in real time .

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